molecular formula C10H19N3O B8110629 2-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-N,N-dimethylacetamide

2-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-N,N-dimethylacetamide

Cat. No.: B8110629
M. Wt: 197.28 g/mol
InChI Key: LWPZEUKZVBFNCB-BDAKNGLRSA-N
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Description

2-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-N,N-dimethylacetamide is a complex organic compound featuring a bicyclic pyrrolopyrrole core. This structure is notable for its potential applications in various fields, including medicinal chemistry and materials science. The compound’s unique configuration and functional groups make it a subject of interest for researchers aiming to develop new pharmaceuticals and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-N,N-dimethylacetamide typically involves the cyclization of N-arylbromomaleimides with aminocrotonic acid esters . This process is a highly chemo- and stereoselective reaction, often described as a Hantzsch-type domino process. The reaction conditions usually involve the initial nucleophilic C-addition or substitution, followed by intramolecular nucleophilic addition without the recyclyzation of the imide cycle .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound.

Scientific Research Applications

2-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-N,N-dimethylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity or function. This can lead to various biological outcomes, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-N,N-dimethylacetamide is unique due to its specific bicyclic structure and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl]-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O/c1-12(2)10(14)7-13-5-8-3-4-11-9(8)6-13/h8-9,11H,3-7H2,1-2H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPZEUKZVBFNCB-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1CC2CCNC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)CN1C[C@H]2CCN[C@H]2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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